molecular formula C14H16N2O B14265413 (2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile CAS No. 184713-09-5

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile

Katalognummer: B14265413
CAS-Nummer: 184713-09-5
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: LYQCPPRMWMTPLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile is a chemical compound with the molecular formula C14H16N2O It is a derivative of pyran, a heterocyclic compound containing an oxygen atom in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile typically involves the reaction of 2,6-dipropyl-4H-pyran-4-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of (2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,6-Dipropyl-4H-pyran-4-ylidene)propanedinitrile is unique due to its specific structural features, such as the presence of propyl groups, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

184713-09-5

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

2-(2,6-dipropylpyran-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H16N2O/c1-3-5-13-7-11(12(9-15)10-16)8-14(17-13)6-4-2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

LYQCPPRMWMTPLK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=C(C#N)C#N)C=C(O1)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.